molecular formula C34H23N8Na3O11S3 B14429767 4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt) CAS No. 83968-66-5

4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)

Cat. No.: B14429767
CAS No.: 83968-66-5
M. Wt: 884.8 g/mol
InChI Key: JETJMEZGMURXPT-UHFFFAOYSA-K
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Description

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-hydroxyphenylazo benzene sulfonate
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate

Uniqueness

Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .

Biological Activity

Overview of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textiles, food, and other industries. Their stability and vibrant colors make them popular; however, their persistence in the environment raises concerns about toxicity and ecological impact.

  • Biodegradation : Azo dyes can undergo reductive cleavage of the azo bond by microorganisms, leading to decolorization. This process is facilitated by enzymes such as azoreductases found in various bacterial species.
  • Toxicity Reduction : The breakdown products of azo dyes often exhibit reduced toxicity compared to the parent compounds. For instance, studies have shown that the biodegradation of azo dyes by bacteria like Pseudomonas species results in non-toxic metabolites .

1. Decolorization by Bacterial Strains

Research has demonstrated that certain bacterial strains, such as Bacillus sp. and Escherichia coli, can effectively decolorize various azo dyes, including those similar to the compound . For example:

  • Bacillus sp. strain AK1 has shown promising results in decolorizing sulfonated azo dyes under aerobic conditions .
  • E. coli DH5α exhibited rapid decolorization of basic azo dyes, with a significant reduction observed within two hours of incubation .

2. Enzymatic Degradation

Studies have highlighted the role of immobilized laccase enzymes in the transformation and decolorization pathways of azo dyes like Acid Red 27. The enzymatic activity enhances dye degradation efficiency through oxidative mechanisms .

Research Findings

StudyOrganismAzo DyeDecolorization EfficiencyMechanism
Anjaneya et al. (2011)Bacillus sp.Metanil Yellow>90% after 48 hoursAerobic biodegradation
Chhabra et al. (2015)Laccase EnzymeAcid Red 2785% after 24 hoursOxidative transformation
Kong et al. (2014)Activated Carbon Fiber SystemCongo RedEnhanced mineralization observedRadical-induced decolorization

Environmental Implications

The biological activity of this compound is crucial for its application in wastewater treatment processes. The ability of specific microorganisms to degrade azo dyes can be harnessed for bioremediation efforts aimed at reducing pollution from dye-laden industrial effluents.

Properties

CAS No.

83968-66-5

Molecular Formula

C34H23N8Na3O11S3

Molecular Weight

884.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

JETJMEZGMURXPT-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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